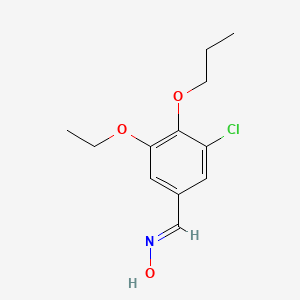

3-chloro-5-ethoxy-4-propoxybenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxime compounds, including benzaldehyde oximes, are versatile in organic chemistry due to their applications in synthesizing various chemical products and intermediates. Oximes are often synthesized through the reaction of hydroxylamine with aldehydes or ketones, forming a C=N-OH bond. While the specific compound "3-chloro-5-ethoxy-4-propoxybenzaldehyde oxime" is not directly studied, insights can be drawn from related research on methoxybenzaldehyde oxime derivatives and their properties (Gomes et al., 2018).

Synthesis Analysis

The synthesis of oxime compounds can vary based on the starting materials and desired substitutions on the benzene ring. A general approach for synthesizing oxime derivatives involves the reaction of the respective benzaldehyde with hydroxylamine in the presence of a solvent, under mild conditions to ensure the formation of the oxime linkage without overreacting or decomposing the starting materials. Specific methodologies and reagents might vary depending on the substituents involved (Epishina et al., 1997).

Molecular Structure Analysis

The molecular structure of oxime derivatives can be analyzed through X-ray crystallography, revealing details about bond lengths, angles, and overall molecular conformation. Such studies can show how substituents affect the molecule's geometry and the oxime group's orientation. Hydrogen bonding patterns, crucial for the solid-state structure, can also be identified, illustrating the compound's potential for forming dimers or more complex assemblies (Özay et al., 2013).

Chemical Reactions and Properties

Oximes undergo various chemical reactions, including reduction, oxidation, and participation in cycloadditions. These reactions can lead to a wide range of products, such as amines, nitriles, and nitroso compounds. The presence of electron-donating or withdrawing groups on the benzene ring influences the oxime's reactivity and the types of reactions it can participate in (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of oxime derivatives, such as melting point, boiling point, and solubility, can be influenced by the nature of the substituents on the benzene ring. These properties are critical for determining the compound's suitability for various applications and its behavior in different environments (Sharma et al., 2012).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are key to understanding an oxime's behavior in chemical reactions. The electron-donating or withdrawing effects of the substituents significantly affect these properties. Spectroscopic studies, including NMR and IR spectroscopy, provide detailed information on the electronic environment of the oxime group and the overall molecular structure (Hiremath et al., 2007).

Wissenschaftliche Forschungsanwendungen

Radiosynthesis and Biodistribution

Oxime chemistry is used for the radiosynthesis of peptides for positron emission tomography (PET) imaging, indicating potential applications in diagnostic medicine. The study of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, such as oximes, highlights the role of chemical modifications in influencing biodistribution and tumor uptake in vivo (Glaser et al., 2008).

Metabolism and Excretion Studies

Oxime derivatives, when introduced into organisms, are primarily excreted via the urinary pathway. Their metabolic pathways provide crucial insights into detoxification processes and the bioavailability of oxime-based compounds, suggesting applications in drug design and environmental toxicology (Pham-Huu-Chanh et al., 1970).

Synthesis of Novel Compounds

The synthesis of oximes from aldehydes, including their transformations into other compounds, underlines the versatility of oximes in organic chemistry. For instance, the synthesis of 3-amino-5-nitrobenzaldehyde oxime demonstrates the potential for creating novel molecules with specific functional groups, offering pathways for the development of new materials or bioactive molecules (Epishina et al., 1997).

Catalytic Applications

Oximes play a role in catalysis, such as in chloroperoxidase-catalyzed benzylic hydroxylation, indicating their potential as catalysts or substrates in biochemical and industrial processes. This suggests applications in the development of green chemistry processes and the synthesis of environmentally friendly chemicals (Miller et al., 1995).

Crystal Structures and Analytical Chemistry

The study of oxime derivatives also extends to the analysis of crystal structures and hydrogen-bonding patterns, which are essential for understanding the physical properties of materials and the design of molecular architectures with specific characteristics (Gomes et al., 2018).

Eigenschaften

IUPAC Name |

(NE)-N-[(3-chloro-5-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-3-5-17-12-10(13)6-9(8-14-15)7-11(12)16-4-2/h6-8,15H,3-5H2,1-2H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPJAYRTWFVXMT-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)C=NO)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1Cl)/C=N/O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-ethoxy-4-propoxybenzaldehyde oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)

![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)

![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)

![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5588822.png)

![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)

![1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5588851.png)